THP-SS-PEG1-Tos
Overview
Description
THP-SS-PEG1-Tos is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains a tetrahydropyranyl (THP) protecting group and a tosyl (Tos) end group, which are essential for its function as a linker in ADCs . The disulfide bonds in this compound can be cleaved under specific conditions, making it a valuable tool in targeted drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THP-SS-PEG1-Tos involves several steps:
Formation of the THP-protected intermediate: The initial step involves the protection of a hydroxyl group with a tetrahydropyranyl group.
Introduction of the disulfide bond: The next step involves the formation of a disulfide bond, which is crucial for the cleavable nature of the linker.
Attachment of the PEG chain: A polyethylene glycol chain is then attached to the disulfide bond.
Addition of the tosyl group: Finally, a tosyl group is introduced at the end of the PEG chain, completing the synthesis of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted to produce the intermediate compounds.
Purification: The intermediates are purified using techniques such as column chromatography.
Final assembly: The final product is assembled by combining the purified intermediates under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
THP-SS-PEG1-Tos undergoes several types of chemical reactions:
Cleavage of the disulfide bond: The disulfide bond can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reactions: The tosyl group can undergo nucleophilic substitution reactions, where it acts as a leaving group.
Common Reagents and Conditions
Reducing agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used to cleave the disulfide bond.
Nucleophiles: Various nucleophiles can react with the tosyl group, including amines and thiols.
Major Products
Scientific Research Applications
THP-SS-PEG1-Tos has a wide range of scientific research applications:
Mechanism of Action
THP-SS-PEG1-Tos functions as a cleavable linker in ADCs. The mechanism involves:
Binding to the antibody: The PEG chain of this compound is attached to an antibody.
Cleavage of the disulfide bond: Upon reaching the target site, the disulfide bond is cleaved by reducing agents present in the cellular environment.
Release of the drug: The cleavage of the disulfide bond releases the cytotoxic drug, which can then exert its therapeutic effects on the target cells.
Comparison with Similar Compounds
THP-SS-PEG1-Tos is unique due to its cleavable disulfide bond and the presence of both THP and tosyl groups. Similar compounds include:
Succinic anhydride: A non-cleavable ADC linker.
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of ADCs.
DSG Crosslinker: Another cleavable ADC linker.
This compound stands out due to its specific combination of functional groups and its ability to be cleaved under mild conditions, making it highly effective in targeted drug delivery systems .
Properties
IUPAC Name |
2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O5S3/c1-14-5-7-15(8-6-14)24(17,18)21-11-13-23-22-12-10-20-16-4-2-3-9-19-16/h5-8,16H,2-4,9-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDBLPWPLQRBJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCOC2CCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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